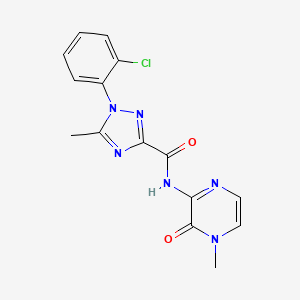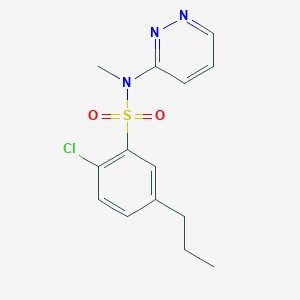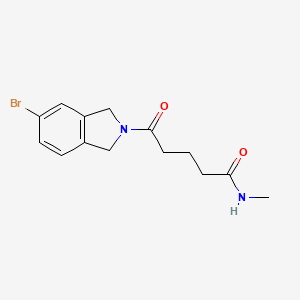![molecular formula C18H24F2N2O2 B6622946 5-[4-[(3,4-difluorophenyl)methyl]piperidin-1-yl]-N-methyl-5-oxopentanamide](/img/structure/B6622946.png)
5-[4-[(3,4-difluorophenyl)methyl]piperidin-1-yl]-N-methyl-5-oxopentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[4-[(3,4-difluorophenyl)methyl]piperidin-1-yl]-N-methyl-5-oxopentanamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as DF-MPPO and is known for its ability to modulate the activity of certain receptors in the brain. In
Mechanism of Action
The mechanism of action of DF-MPPO involves its binding to the sigma-1 receptor, which is a transmembrane protein that is expressed in various tissues, including the brain. The binding of DF-MPPO to the sigma-1 receptor results in the modulation of intracellular signaling pathways, which can lead to changes in cellular function and behavior. Additionally, DF-MPPO has been shown to have an effect on the activity of certain ion channels, which can further modulate cellular function.
Biochemical and Physiological Effects:
DF-MPPO has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that DF-MPPO can modulate the activity of certain enzymes, including phospholipase C and protein kinase C. Additionally, DF-MPPO has been shown to have an effect on the release of certain neurotransmitters, including dopamine and acetylcholine. In vivo studies have demonstrated that DF-MPPO can modulate pain perception and memory function.
Advantages and Limitations for Lab Experiments
One of the main advantages of DF-MPPO is its specificity for the sigma-1 receptor. This specificity allows for the targeted modulation of cellular function, which can be useful in scientific research. Additionally, DF-MPPO has been shown to have a relatively low toxicity profile, which makes it a safe compound to use in lab experiments. However, one limitation of DF-MPPO is its limited solubility in water, which can make it difficult to work with in certain experimental settings.
Future Directions
There are several possible future directions for research involving DF-MPPO. One area of research involves the development of novel sigma-1 receptor ligands that have improved solubility and bioavailability. Additionally, DF-MPPO could be studied for its potential applications in the treatment of various neurological and psychiatric disorders, such as depression, anxiety, and schizophrenia. Finally, DF-MPPO could be used as a tool to better understand the role of the sigma-1 receptor in various physiological processes.
Synthesis Methods
The synthesis of DF-MPPO involves several steps, including the reaction of 3,4-difluorobenzaldehyde with piperidine, followed by the reaction of the resulting product with N-methyl-5-oxopentanamide. The final product is obtained through a purification process, which involves recrystallization and chromatography.
Scientific Research Applications
DF-MPPO has been extensively studied for its potential applications in scientific research. One of the most significant areas of research involves the modulation of the activity of certain receptors in the brain. DF-MPPO has been shown to bind to the sigma-1 receptor, which is involved in a range of physiological processes, including pain perception, memory, and mood regulation. Additionally, DF-MPPO has been studied for its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
5-[4-[(3,4-difluorophenyl)methyl]piperidin-1-yl]-N-methyl-5-oxopentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24F2N2O2/c1-21-17(23)3-2-4-18(24)22-9-7-13(8-10-22)11-14-5-6-15(19)16(20)12-14/h5-6,12-13H,2-4,7-11H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSIIVBLCWYPYDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CCCC(=O)N1CCC(CC1)CC2=CC(=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(2,5-Dimethylphenoxy)methyl]-5-[2-(4-methylpyrazol-1-yl)ethylsulfanyl]-1,3,4-oxadiazole](/img/structure/B6622890.png)

![2-[2-(2,2-Difluoroethoxy)ethylsulfanyl]-3-ethylthieno[3,2-d]pyrimidin-4-one](/img/structure/B6622902.png)
![Methyl 2-[2-[[5-(2-fluorophenyl)thiophene-2-carbonyl]amino]phenyl]acetate](/img/structure/B6622910.png)
![2-[Methyl-[(2-pyrrolidin-1-ylphenyl)methyl]amino]acetic acid](/img/structure/B6622918.png)
![3-Chloro-4-[(4-methylsulfonylphenyl)methylsulfanyl]benzonitrile](/img/structure/B6622919.png)
![5-(1-benzofuran-2-yl)-N-[[1-(2-hydroxyethyl)cyclopropyl]methyl]-1H-pyrazole-4-carboxamide](/img/structure/B6622926.png)
![5-[(3-Methyl-1,2-oxazole-5-carbonyl)amino]-1-benzothiophene-2-carboxylic acid](/img/structure/B6622933.png)
![3-[2-(2,2-Difluoroethoxy)ethyl]-5-(methoxymethyl)-1,3,4-oxadiazol-2-one](/img/structure/B6622939.png)

